(1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol
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Overview
Description
(1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol: is an organic compound characterized by the presence of a naphthalene ring and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol typically involves the chlorination of (1R)-1-(naphthalen-1-yl)ethanol. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of (1R)-1-(naphthalen-1-yl)ethanol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of (1R)-1-(naphthalen-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry and molecular recognition.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with desired biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The naphthalene ring can engage in π-π interactions, while the hydroxyl and chloro groups can form hydrogen bonds or participate in nucleophilic/electrophilic interactions.
Comparison with Similar Compounds
(1R)-1-(naphthalen-1-yl)ethanol: Similar structure but lacks the chloro group.
2-(naphthalen-1-yl)ethanol: Similar structure but with a different substitution pattern.
1-(2-naphthyl)ethanol: Similar structure but with the naphthalene ring attached at a different position.
Uniqueness: (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is unique due to the presence of both a chiral center and a chloro group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
(1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol, also known as a chlorinated naphthalene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.
The compound is characterized by the presence of a chlorine atom and a naphthalenyl group, which significantly influence its reactivity and biological interactions. The synthesis of this compound typically involves nucleophilic substitution reactions, where the chlorine atom can form covalent bonds with various biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes. The chlorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that can modulate biological pathways and inhibit specific enzymes or receptors.
Key Mechanisms:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles in biological systems, leading to the formation of stable covalent bonds.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for various metabolic pathways.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Its effectiveness is often measured through Minimum Inhibitory Concentration (MIC) assays.
Pathogen | MIC (µg/mL) | Mode of Action |
---|---|---|
Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
Escherichia coli | 20 | Disruption of membrane integrity |
Pseudomonas aeruginosa | 25 | Inhibition of protein synthesis |
The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, where it inhibited cell wall synthesis .
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested alongside standard antibiotics and showed synergistic effects when combined with Ciprofloxacin, enhancing its antibacterial activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of phospholipase A2 by this compound. The results indicated that the compound could significantly inhibit the enzyme's activity, which is crucial in inflammatory responses. This suggests a possible role for this compound in developing anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other chlorinated naphthalene derivatives:
Compound | Biological Activity | Mechanism |
---|---|---|
2-Chloro-naphthalene | Moderate antibacterial | Membrane disruption |
3-Chloro-naphthalene | Low antifungal | Unknown |
(R)-2-chloro-naphthalenol | High anti-inflammatory | Cytokine inhibition |
This comparison highlights the unique properties of this compound, particularly its strong antibacterial and anti-inflammatory activities relative to other similar compounds .
Properties
IUPAC Name |
(1R)-2-chloro-1-naphthalen-1-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYMUPWUEDFMCO-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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